Benzyl butyl phthalate

Vue d'ensemble

Description

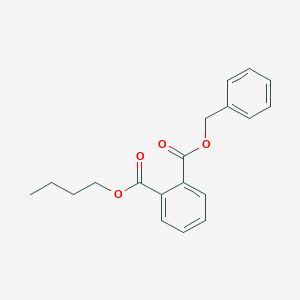

Le phtalate de benzyle et de butyle est un composé organique historiquement utilisé comme plastifiant. Il s'agit d'un ester phtalate contenant des groupes terminaux d'alcool benzylique et de n-butanol. Le phtalate de benzyle et de butyle est non volatile et reste liquide sur une large plage de températures. Il était principalement utilisé comme plastifiant pour le chlorure de polyvinyle, mais était également un plastifiant courant pour l'acétate de polyvinyle et le butyral de polyvinyle. Le phtalate de benzyle et de butyle était couramment utilisé comme plastifiant pour les mousses vinyliques, qui sont souvent utilisées comme revêtements de sol et carreaux en vinyle .

Méthodes De Préparation

Le phtalate de benzyle et de butyle peut être synthétisé par un processus simple. La synthèse implique la réaction du n-butanol avec l'anhydride phtalique en présence d'acide sulfurique, qui agit comme catalyseur. La réaction se déroule par un mécanisme d'estérification, où le groupe hydroxyle du n-butanol réagit avec le groupe acide carboxylique de l'anhydride phtalique pour former la liaison ester. Le mélange réactionnel est ensuite neutralisé et le produit est purifié par distillation .

La production industrielle du phtalate de benzyle et de butyle implique généralement le même processus d'estérification, mais à plus grande échelle. Les conditions réactionnelles sont optimisées pour maximiser le rendement et la pureté. L'utilisation de réacteurs continus et de techniques de séparation efficaces garantit la production de phtalate de benzyle et de butyle de haute qualité .

Analyse Des Réactions Chimiques

Le phtalate de benzyle et de butyle subit diverses réactions chimiques, notamment l'hydrolyse, la saponification et la substitution nucléophile.

-

Hydrolyse : : Le phtalate de benzyle et de butyle peut être hydrolysé en conditions acides ou basiques. L'hydrolyse acide est une réversion de l'estérification de Fischer-Speier, tandis que l'hydrolyse basique est effectuée par saponification. L'hydrolyse du phtalate de benzyle et de butyle conduit à la formation d'acide phtalique et des alcools correspondants (alcool benzylique et n-butanol) .

-

Saponification : : En conditions basiques, le phtalate de benzyle et de butyle subit une saponification, où les liaisons ester sont clivées par une base forte telle que l'hydroxyde de sodium. Cette réaction produit des sels d'acide phtalique et les alcools correspondants .

-

Substitution nucléophile : : Les atomes de carbone carbonyle du phtalate de benzyle et de butyle sont faiblement électrophile et peuvent être attaqués par des nucléophiles forts. Cette réaction peut conduire à la formation de divers produits substitués en fonction du nucléophile utilisé .

Applications de la recherche scientifique

Le phtalate de benzyle et de butyle a été largement étudié pour ses applications dans divers domaines :

-

Chimie : : Le phtalate de benzyle et de butyle est utilisé comme plastifiant dans la production de produits en chlorure de polyvinyle flexible. Il améliore la flexibilité, la durabilité et la transparence des matériaux en chlorure de polyvinyle .

-

Biologie : : Le phtalate de benzyle et de butyle a été étudié pour ses effets sur le système endocrinien. Il est connu pour se lier aux récepteurs des œstrogènes et influencer l'expression des gènes médiée par les œstrogènes. Cette propriété en a fait un sujet de recherche dans les études de perturbation endocrinienne .

-

Médecine : : Le phtalate de benzyle et de butyle a été étudié pour ses effets toxiques potentiels. Des études ont montré qu'il peut affecter la santé et le développement de la reproduction, ce qui l'a classé comme une substance très préoccupante .

-

Industrie : : Le phtalate de benzyle et de butyle est utilisé dans la production de mousses vinyliques, qui sont utilisées dans les revêtements de sol et les carreaux. Il est également utilisé dans la fabrication de cônes routiers, de bandes transporteuses alimentaires et de cuir artificiel .

Mécanisme d'action

Le mécanisme d'action du phtalate de benzyle et de butyle implique son interaction avec les récepteurs des œstrogènes. Le phtalate de benzyle et de butyle se lie au récepteur des œstrogènes, imitant les effets des œstrogènes naturels. Cette liaison peut influencer l'expression des gènes médiée par les œstrogènes et perturber les fonctions hormonales normales. De plus, le phtalate de benzyle et de butyle peut interférer avec les voies de signalisation du calcium en bloquant le récepteur P2X, ce qui affecte la prolifération cellulaire et le remodelage osseux .

Applications De Recherche Scientifique

Industrial Applications

BBP is employed in several industrial sectors due to its properties as a plasticizer:

- Vinyl Flooring and Carpet Backing : BBP is commonly used in the production of vinyl tiles and carpet backing, providing flexibility and durability to these materials .

- Coatings and Adhesives : It is utilized in coatings for leather and textiles, as well as in adhesives and sealants, enhancing adhesion and flexibility .

- Food Packaging : BBP can be found in food packaging materials, although its use has declined due to health concerns .

Consumer Products

BBP's presence extends to various consumer products:

- Personal Care Products : It is included in cosmetics and personal care items, where it acts as a solvent or carrier for other ingredients .

- Children’s Toys : Historically used in toys, BBP has seen regulatory scrutiny leading to reduced usage in children's products due to potential health risks .

Environmental Impact

BBP's widespread use raises significant environmental concerns:

- Endocrine Disruption : BBP has been identified as an endocrine-disrupting chemical (EDC), linked to reproductive and developmental issues in humans and wildlife . Studies indicate that exposure can lead to adverse effects on gametes and embryonic development .

- Biodegradation : Research into the degradation of BBP highlights methods such as bioremediation using bacterial cultures and fungi to mitigate its environmental impact .

Health Implications

The health implications associated with BBP are critical:

- Toxicity Studies : Various studies have documented the toxic effects of BBP, including developmental toxicity observed in animal models. For instance, increased rates of embryonic deaths and malformations have been reported in studies involving rodents .

- Regulatory Actions : Due to its potential health risks, several jurisdictions have imposed restrictions on the use of BBP in consumer products, particularly those intended for children .

Case Study 1: Bioremediation of BBP

A study conducted on the biodegradation of BBP demonstrated that mixed bacterial cultures could effectively degrade BBP in contaminated environments. The research indicated that ultrasonic pre-treatment combined with biodegradation significantly improved the removal rates of BBP from sludge samples, suggesting a viable method for environmental cleanup efforts .

Case Study 2: Impact on Wildlife

Research examining the effects of BBP on aquatic organisms revealed that exposure can disrupt reproductive behaviors in species such as Fundulus heteroclitus (mummichog). The study highlighted the potential for BBP to cause endocrine disruption not only in humans but also in wildlife populations .

Data Table: Applications of this compound

| Application Area | Specific Uses | Health & Environmental Considerations |

|---|---|---|

| Industrial | Vinyl flooring, carpet backing | Endocrine disruption potential |

| Consumer Products | Cosmetics, personal care items | Regulatory scrutiny due to toxicity |

| Food Packaging | Flexible packaging materials | Decreased usage due to health risks |

| Coatings & Adhesives | Leather treatments, sealants | Potential leaching into products |

Mécanisme D'action

The mechanism of action of benzyl butyl phthalate involves its interaction with estrogen receptors. This compound binds to the estrogen receptor, mimicking the effects of natural estrogens. This binding can influence estrogen-mediated gene expression and disrupt normal hormonal functions. Additionally, this compound can interfere with calcium signaling pathways by blocking the P2X receptor, which affects cell proliferation and bone remodeling .

Comparaison Avec Des Composés Similaires

Le phtalate de benzyle et de butyle est similaire à d'autres esters phtalates tels que le phtalate de diéthyle, le phtalate de dibutyle et le phtalate de di(2-éthylhexyle). Le phtalate de benzyle et de butyle est moins volatil que le phtalate de dibutyle et confère une meilleure flexibilité à basse température que le phtalate de di(2-éthylhexyle). Cela fait du phtalate de benzyle et de butyle un choix privilégié pour les applications nécessitant une faible volatilité et une flexibilité élevée .

Composés similaires

- Phtalate de diéthyle

- Phtalate de dibutyle

- Phtalate de di(2-éthylhexyle)

La combinaison unique de faible volatilité et de flexibilité élevée du phtalate de benzyle et de butyle le distingue des autres esters phtalates, le rendant adapté à des applications industrielles spécifiques .

Activité Biologique

Benzyl butyl phthalate (BBP) is a widely used plasticizer in various consumer products, particularly in polyvinyl chloride (PVC) materials. Its biological activity has been the subject of extensive research, focusing on its potential endocrine-disrupting properties, reproductive toxicity, and carcinogenic effects. This article provides a comprehensive overview of the biological activity of BBP, including detailed findings from relevant studies and case examples.

BBP is an aryl alkyl ester derived from phthalic acid, commonly employed to enhance flexibility and durability in plastics. It is prevalent in flooring, adhesives, and other household items. However, due to its potential health risks, BBP has raised concerns regarding human exposure and environmental persistence.

Endocrine Disruption

BBP exhibits weak estrogenic activity, which has been demonstrated through various assays. In recombinant yeast assays containing the human estrogen receptor, BBP showed about 50% of the estrogenic effect of estradiol-17β, with a relative potency of 0.000001 . Additionally, studies have indicated that BBP can disrupt androgen signaling pathways, leading to adverse reproductive outcomes.

Table 1: Estrogenic Activity of BBP

Reproductive Toxicity

Numerous studies have documented the reproductive toxicity of BBP. In laboratory animals, exposure during critical developmental windows has resulted in significant alterations in reproductive organ development and function. For instance, a two-generation study with Sprague-Dawley rats indicated that BBP exposure led to reduced ovarian weight in adult females and disrupted testicular development in males .

Case Study: NTP Carcinogenicity Bioassay

The National Toxicology Program (NTP) conducted a long-term carcinogenicity study where F344 rats were fed diets containing BBP for two years. The study revealed:

- Increased incidence of pancreatic acinar cell adenomas in high-dose male rats (22% vs. 6% in controls).

- Monocytic leukemia was observed in female rats at higher doses (38% vs. 14% in controls) .

These findings suggest a potential link between BBP exposure and specific cancer types, although the overall carcinogenic potential appears to be lower compared to other phthalates.

Genotoxicity and DNA Damage

Recent research using Caenorhabditis elegans has shown that exposure to BBP leads to increased double-strand break formation and germline dysfunction. This study found that exposure at concentrations as low as 10 μM resulted in significant genetic damage and oxidative stress within the germline cells . The implications of these findings are concerning as they highlight the potential for BBP to induce genetic instability.

Toxicological Summary

The toxicological profile of BBP indicates multiple adverse effects associated with its exposure:

- Antiandrogenic Effects: Studies have noted reduced anogenital distance and altered testicular weights following in utero exposure .

- Thyroid Hormone Disruption: Exposure is linked to decreased serum thyroid hormone levels in developing animals .

- Immunotoxicity: While less studied than other phthalates, some evidence suggests potential immunotoxic effects related to BBP exposure.

Table 2: Summary of Toxicological Effects

Environmental Impact and Bioremediation

BBP is recognized as an environmental contaminant due to its leaching from consumer products. Recent studies have focused on bioremediation techniques to mitigate its presence in the environment. Various bacterial cultures and fungi have shown promise in degrading BBP effectively, highlighting the need for continued research into environmentally friendly remediation strategies .

Propriétés

IUPAC Name |

2-O-benzyl 1-O-butyl benzene-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20O4/c1-2-3-13-22-18(20)16-11-7-8-12-17(16)19(21)23-14-15-9-5-4-6-10-15/h4-12H,2-3,13-14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRIAEXORFWYRCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)C1=CC=CC=C1C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20O4 | |

| Record name | BUTYL BENZYL PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8354 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BUTYL BENZYL PHTHALATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0834 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3020205 | |

| Record name | Benzyl butyl phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3020205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Butyl benzyl phthalate appears as a clear colorless liquid with a mild odor. Primary hazard is to the environment. Immediate steps should be taken to limit spread to the environment. Easily penetrates the soil to contaminate groundwater and nearby waterways., Liquid; Pellets or Large Crystals, Colorless liquid; [ICSC], COLOURLESS OILY LIQUID. | |

| Record name | BUTYL BENZYL PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8354 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2-Benzenedicarboxylic acid, 1-butyl 2-(phenylmethyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butyl benzyl phthalate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4044 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | BUTYL BENZYL PHTHALATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0834 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

698 °F at 760 mmHg (NTP, 1992), 370 °C | |

| Record name | BUTYL BENZYL PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8354 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BUTYL BENZYL PHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2107 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BUTYL BENZYL PHTHALATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0834 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

390 °F (NTP, 1992), 390 °F (199 °C) (Closed Cup), 198 °C | |

| Record name | BUTYL BENZYL PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8354 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BUTYL BENZYL PHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2107 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BUTYL BENZYL PHTHALATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0834 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

less than 0.1 mg/mL at 72.5 °F (NTP, 1992), In water, 2.69 mg/L at 25 °C, Solubility in water, mg/l: 0.71 (very poor) | |

| Record name | BUTYL BENZYL PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8354 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BUTYL BENZYL PHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2107 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BUTYL BENZYL PHTHALATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0834 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.12 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.119 g/cu cm at 25 °C, Relative density (water = 1): 1.1 | |

| Record name | BUTYL BENZYL PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8354 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BUTYL BENZYL PHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2107 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BUTYL BENZYL PHTHALATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0834 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

10.8 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 10.8 (Air = 1), Relative vapor density (air = 1): 10.8 | |

| Record name | BUTYL BENZYL PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8354 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BUTYL BENZYL PHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2107 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BUTYL BENZYL PHTHALATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0834 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

8.6e-06 mmHg at 68 °F ; 1.9 mmHg at 392 °F (NTP, 1992), 0.00000825 [mmHg], VP: 8.6X10-6 mm Hg at 20 °C, 8.25X10-6 mm Hg at 25 °C, Vapor pressure at 20 °C: negligible | |

| Record name | BUTYL BENZYL PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8354 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Butyl benzyl phthalate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4044 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | BUTYL BENZYL PHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2107 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BUTYL BENZYL PHTHALATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0834 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Clear, oil liquid | |

CAS No. |

85-68-7 | |

| Record name | BUTYL BENZYL PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8354 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Butyl benzyl phthalate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85-68-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butyl benzyl phthalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000085687 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzyl butyl phthalate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71001 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Benzenedicarboxylic acid, 1-butyl 2-(phenylmethyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzyl butyl phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3020205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzyl butyl phthalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.475 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZYL BUTYL PHTHALATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YPC4PJX59M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BUTYL BENZYL PHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2107 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BUTYL BENZYL PHTHALATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0834 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

less than -31 °F (NTP, 1992), -35 °C | |

| Record name | BUTYL BENZYL PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8354 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BUTYL BENZYL PHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2107 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BUTYL BENZYL PHTHALATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0834 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: BBP has been shown to interact with the aryl hydrocarbon receptor (AhR), a transcription factor involved in various cellular processes, including cell proliferation, inflammation, and carcinogenesis. [] BBP activates AhR, leading to the overexpression of cytochrome P4501B1, ultimately causing cell necrosis in human granulosa cells. []

ANone: Yes, studies using rat Py1a osteoblasts show that BBP exposure modifies actin distribution, potentially by interacting with the nucleoskeletal component lamin A. This disruption of the actin cytoskeleton is suggested to play a role in the mitogenic effects of BBP. []

ANone: BBP exhibits estrogenic properties and can disrupt endocrine function. [, , , , , , , , , ] It has been shown to increase 17-β estradiol levels in the serum of male rats. [] BBP exposure during pregnancy can also lead to altered levels of proteins involved in neuronal development and maturation, as well as changes in estrogen responses in the offspring. []

ANone: Research suggests that BBP may deregulate long noncoding RNA H19, leading to changes in the expression of its target microRNAs, such as miRNA-103/107 and let-7 family members. [] These miRNAs play roles in insulin signaling, and their altered expression may contribute to metabolic dysregulation observed with BBP exposure. []

ANone: The molecular formula of BBP is C19H20O4, and its molecular weight is 312.36 g/mol.

ANone: In BaTiO3 tapes, increasing the binder to BBP ratio elevates both slip viscosity and strength. Interestingly, it also enhances the strain to failure. []

A: This section is not applicable as the provided research papers do not discuss catalytic properties or applications of BBP.

ANone: This section is not applicable as the provided research papers do not discuss the use of computational chemistry or modeling for BBP.

A: This section is not applicable as the provided research papers do not specifically address SAR studies for BBP analogs.

A: This section is not applicable as the provided research papers do not focus on the formulation or stability of BBP in drug delivery systems.

ANone: The European Union's REACH regulation restricts the use of BBP in toys and childcare items to a concentration not exceeding 0.1% in the plasticized material. [] This restriction is due to concerns about potential health risks associated with BBP exposure.

ANone: BBP can be metabolized in the liver, as evidenced by studies showing its ability to induce 7-ethoxyresorufin-O-deethylase activity. []

ANone: Research indicates that the route of BBP administration can influence its impact on DNA adduct formation. Intraperitoneal injection of BBP showed a more pronounced inhibition of mammary DMBA-DNA adduct formation compared to intragastric intubation. []

ANone: Studies in mice have shown that subchronic exposure to BBP can negatively affect sperm count, motility, and morphology. [] These effects are dose-dependent and suggest that BBP can impair male reproductive health.

ANone: In vivo and in vitro studies using mice have demonstrated that BBP exposure can negatively impact oocyte maturation. [] Specifically, BBP disrupts mitochondrial function, leading to oxidative stress and increased apoptosis in oocytes. []

ANone: Research using chick embryos has shown that BBP exposure can induce developmental toxicity. [] This toxicity is associated with increased oxidative stress and apoptosis in the developing embryo. []

A: This section is not applicable as the provided research papers do not discuss resistance mechanisms related to BBP.

ANone: BBP is considered an endocrine disruptor and has been linked to several adverse health effects. [, , , , , , , , , ] Studies have shown associations between BBP exposure and reproductive and developmental issues. [, , , , , , , ] For instance, exposure to BBP has been linked to decreased testosterone levels, reduced sperm count and vitality, and increased liver weight in male rats. [] In females, BBP exposure has been associated with decreased progesterone levels and uterine weight. [] These effects are concerning as they highlight the potential risks of BBP exposure to human health.

ANone: BBP can cross the placenta and has been detected in breast milk, raising concerns about potential developmental effects on offspring. [, , ] Animal studies have demonstrated that perinatal BBP exposure can lead to reproductive anatomical abnormalities, altered protein expression in the brain, and impaired learning and memory in offspring. []

A: This section is not applicable as the provided research papers do not specifically discuss biomarkers for BBP exposure or its effects.

ANone: Gas chromatography-mass spectrometry (GC-MS) is frequently used to determine BBP concentrations in samples such as food, soil, and biological fluids. [, , , ] This technique offers high sensitivity and selectivity for accurate quantification.

ANone: Microemulsion electrokinetic chromatography coupled with accelerated solvent extraction has been successfully applied to determine trace amounts of BBP in soil. [] This method combines efficient extraction with high-resolution separation for accurate analysis.

ANone: BBP is a persistent environmental pollutant, found in various environmental compartments such as water, sediment, and soil. [, , , , ] Its widespread use in consumer products and industrial applications contributes to its release and accumulation in the environment.

ANone: BBP's estrogenic properties raise concerns about its potential to disrupt endocrine function in aquatic organisms. [, , , ] Studies have shown that BBP can negatively affect the growth and reproduction of various aquatic species, highlighting the ecological risks associated with its presence in aquatic ecosystems.

ANone: Studies in test houses have shown that higher indoor temperatures lead to increased airborne concentrations of BBP. [] This finding underscores the importance of temperature control in indoor environments to minimize potential exposure.

A: This section is not applicable as the provided research papers do not focus on the dissolution and solubility properties of BBP.

A: This section is not applicable as the provided research papers do not provide detailed validation data for specific analytical methods.

A: This section is not applicable as the provided research papers do not delve into quality control and assurance measures related to BBP.

A: This section is not applicable as the provided research papers do not provide information on the immunogenicity of BBP.

A: This section is not applicable as the provided research papers do not focus on BBP as a therapeutic agent and do not discuss drug-transporter interactions.

ANone: Studies have shown that BBP can induce the activity of 7-ethoxyresorufin-O-deethylase, a phase II drug-metabolizing enzyme, in the liver of rats. [] This finding suggests that BBP exposure could potentially alter the metabolism of other xenobiotics.

A: This section is not applicable as the provided research papers do not focus on comparing BBP to alternative plasticizers.

A: This section is not applicable as the provided research papers do not discuss strategies for BBP recycling or waste management.

A: This section is not applicable as the provided research papers do not detail specific research infrastructure or resources dedicated to BBP research.

A: This section is not applicable as the provided research papers primarily focus on recent findings and do not provide a historical overview of BBP research.

ANone: Research on BBP involves a multidisciplinary approach, encompassing fields such as toxicology, endocrinology, environmental science, analytical chemistry, and cell biology. [, , , , , , , , , , , , , , , , , , , , , , , ] Collaboration between these disciplines is crucial for a comprehensive understanding of BBP's effects on human and environmental health.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.